1-(3-Phenoxypropyl)piperidin-4-one

Description

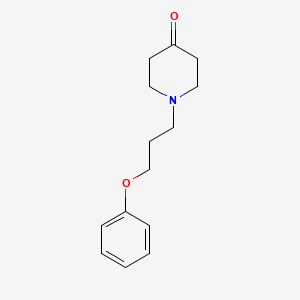

Structure

2D Structure

3D Structure

Properties

CAS No. |

100873-41-4 |

|---|---|

Molecular Formula |

C14H19NO2 |

Molecular Weight |

233.31 g/mol |

IUPAC Name |

1-(3-phenoxypropyl)piperidin-4-one |

InChI |

InChI=1S/C14H19NO2/c16-13-7-10-15(11-8-13)9-4-12-17-14-5-2-1-3-6-14/h1-3,5-6H,4,7-12H2 |

InChI Key |

WLACLDJOIJWNRE-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1=O)CCCOC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Phenoxypropyl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Phenoxypropyl)piperidin-4-one is a heterocyclic organic compound belonging to the piperidin-4-one family. While specific research on this exact molecule is not extensively available in public literature, its structural motifs—the piperidin-4-one core and the 3-phenoxypropyl side chain—are present in numerous biologically active molecules. This guide provides a comprehensive overview of its likely chemical properties, a proposed synthetic route, and potential biological activities based on the analysis of structurally related compounds. The information herein is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of this and similar molecules for potential therapeutic applications.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₉NO₂ | Calculated |

| Molecular Weight | 233.31 g/mol | Calculated |

| XLogP3 | 2.1 | Estimated |

| Hydrogen Bond Donor Count | 0 | Calculated |

| Hydrogen Bond Acceptor Count | 3 | Calculated |

| Rotatable Bond Count | 5 | Calculated |

| Exact Mass | 233.14158 g/mol | Calculated |

| Topological Polar Surface Area | 38.8 Ų | Calculated |

Synthesis

A plausible and efficient method for the synthesis of this compound involves the N-alkylation of piperidin-4-one with a suitable 3-phenoxypropyl halide.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

Piperidin-4-one hydrochloride

-

1-Bromo-3-phenoxypropane

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

-

-

Procedure:

-

To a solution of piperidin-4-one hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

-

Stir the mixture at room temperature for 30 minutes to neutralize the hydrochloride salt.

-

Add 1-bromo-3-phenoxypropane (1.1 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 82°C) and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid or oil.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Potential Biological Activities and Signaling Pathways

The piperidin-4-one scaffold is a well-established pharmacophore found in drugs with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] Furthermore, analogs containing the 3-phenoxypropyl piperidine moiety have been investigated as agonists for the ORL1 (NOP) receptor, which is involved in pain modulation.[2] Derivatives of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one have also been identified as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory diseases.[3][4]

Based on this, this compound could potentially exhibit activity as an ORL1 receptor agonist or an NLRP3 inflammasome inhibitor.

Hypothetical Signaling Pathway: ORL1 Receptor Agonism

References

- 1. nbinno.com [nbinno.com]

- 2. CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine - Google Patents [patents.google.com]

- 3. N-(1-(3-phenoxypropyl)-4-piperidinyl)propionanilide | C23H30N2O2 | CID 76313348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(3-Phenoxypropyl)piperidin-4-one: Structure, Properties, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Phenoxypropyl)piperidin-4-one is a heterocyclic organic compound featuring a piperidin-4-one core N-substituted with a 3-phenoxypropyl group. This molecule belongs to the broader class of phenoxypropyl piperidines, a chemical scaffold that has garnered significant interest in medicinal chemistry due to its interaction with various biological targets. While specific data for this compound is limited in publicly accessible literature, this guide provides a comprehensive overview of its structure, predicted properties, likely synthetic routes, and potential biological significance based on the activities of closely related analogues. The piperidin-4-one moiety is a versatile intermediate in the synthesis of a wide range of biologically active compounds, including analgesics and central nervous system (CNS) agents.[1][2][3]

Chemical Structure and Properties

The chemical structure of this compound consists of a central piperidine ring with a ketone group at the 4-position. The nitrogen atom of the piperidine ring is attached to a propyl chain, which is in turn linked to a phenoxy group.

Molecular Formula: C₁₄H₁₉NO₂

Table 1: Predicted Physicochemical Properties of this compound and Properties of a Related Analogue

| Property | This compound (Predicted) | 1-(3-phenylpropyl)piperidin-4-one[4] |

| Molecular Weight | 233.31 g/mol | 217.31 g/mol |

| Melting Point | Data not available | 149-153 °C |

| Boiling Point | Data not available | Data not available |

| LogP (Octanol-Water Partition Coefficient) | Data not available | Data not available |

| Topological Polar Surface Area (TPSA) | 29.54 Ų | 20.31 Ų |

| Hydrogen Bond Donors | 0 | 0 |

| Hydrogen Bond Acceptors | 3 | 2 |

| Rotatable Bonds | 5 | 4 |

Synthesis and Experimental Protocols

The synthesis of N-substituted piperidin-4-ones is well-established in the chemical literature.[5][6][7][8][9][10] A common and versatile method involves the N-alkylation of piperidin-4-one or its hydrochloride salt.

Proposed Synthetic Route: N-Alkylation of 4-Piperidone

A likely synthetic pathway to this compound involves the reaction of 4-piperidone hydrochloride with 1-bromo-3-phenoxypropane in the presence of a base.

Reaction Scheme:

Figure 1: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a general procedure adapted from standard N-alkylation methods for piperidones and should be optimized for this specific reaction.

Materials:

-

4-Piperidone hydrochloride

-

1-Bromo-3-phenoxypropane

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a stirred suspension of 4-piperidone hydrochloride (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in anhydrous acetonitrile, add 1-bromo-3-phenoxypropane (1.1 eq).

-

Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Characterization:

The purified product should be characterized by standard analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups, particularly the ketone carbonyl.

-

Melting Point Analysis: To assess purity.

Biological Activity and Signaling Pathways

While direct biological studies on this compound are not widely published, the broader class of 3-phenoxypropyl piperidine analogues has been identified as novel agonists for the Opioid Receptor-Like 1 (ORL1) receptor, also known as the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor.[11][12][13] These analogues have shown potential as analgesic and sedative agents in preclinical studies.[12]

The ORL1 (NOP) Receptor Signaling Pathway

The ORL1 receptor is a G protein-coupled receptor (GPCR) that shares structural homology with classical opioid receptors.[14][15] Upon activation by an agonist, the ORL1 receptor initiates a cascade of intracellular signaling events.

Key Signaling Events:

-

G Protein Coupling: The ORL1 receptor primarily couples to Gαi/o proteins.[12][16]

-

Inhibition of Adenylyl Cyclase: Activation of Gαi/o leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[17]

-

Modulation of Ion Channels: The Gβγ subunits released upon G protein activation can directly modulate ion channels. This typically involves the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx.[18] Both of these actions contribute to a decrease in neuronal excitability.

-

MAPK Pathway Activation: The ORL1 receptor has also been shown to activate mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, which can influence gene expression and other cellular processes.[19]

Figure 2: Simplified ORL1 (NOP) receptor signaling pathway.

Conclusion

This compound is a molecule of interest due to its structural relationship to known biologically active compounds. While specific experimental data on this compound is sparse, this guide provides a framework for its synthesis and potential biological activity based on established chemical principles and studies of its analogues. The likely activity of this compound as an ORL1 receptor agonist suggests its potential as a lead structure for the development of novel analgesics or other CNS-targeted therapeutics. Further research is warranted to synthesize and characterize this compound and to evaluate its pharmacological profile. This would involve detailed in vitro binding and functional assays, followed by in vivo studies to confirm its biological effects.

References

- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsr.com [ijpsr.com]

- 3. Piperidin-4-one: the potential pharmacophore. | Semantic Scholar [semanticscholar.org]

- 4. chembk.com [chembk.com]

- 5. chemrevlett.com [chemrevlett.com]

- 6. Synthesis method for N-substituted-4-piperidone - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of some N-substituted 4-piperidones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. The ORL1 Receptor: Molecular Pharmacology and Signalling Mechanisms | Semantic Scholar [semanticscholar.org]

- 12. Nociceptin receptor - Wikipedia [en.wikipedia.org]

- 13. chemrevlett.com [chemrevlett.com]

- 14. scispace.com [scispace.com]

- 15. The ORL1 receptor: molecular pharmacology and signalling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. NOP Receptor Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Identity of CAS 100873-41-4: A Case of Mistaken Identity

Initial investigations into the chemical substance designated by CAS number 100873-41-4 have yielded no definitive identification within publicly available chemical databases and scientific literature. This suggests a potential inaccuracy in the provided CAS number or that the substance is not widely documented.

Researchers, scientists, and drug development professionals seeking an in-depth technical guide on the compound purportedly identified by CAS 100873-41-4 are advised to verify the identifier. Extensive searches have failed to retrieve any associated chemical name, molecular structure, or experimental data. The CAS (Chemical Abstracts Service) registry is a comprehensive database of chemical substances, and the absence of this specific number indicates that it may be an erroneous entry or belong to a proprietary compound not disclosed in the public domain.

Without a confirmed chemical identity, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, or visualizations of signaling pathways. The core requirements of data presentation in structured tables and the creation of detailed diagrams are contingent upon the availability of accurate and verifiable scientific information.

Recommendations for Researchers:

It is strongly recommended to:

-

Verify the CAS Number: Double-check the source of the CAS number for any typographical errors.

-

Alternative Identifiers: If available, search for the compound using other identifiers such as a chemical name, IUPAC name, SMILES notation, or an internal company compound code.

-

Consult the Original Source: If the CAS number was obtained from a publication or patent, a thorough review of the original document may provide clarification or alternative information.

Until a valid CAS number or another verifiable identifier for the intended substance is procured, the development of a comprehensive technical guide remains unfeasible. We encourage researchers to confirm the identity of the compound of interest to enable a thorough and accurate scientific investigation.

The 1-(3-Phenoxypropyl)piperidin-4-one Scaffold: A Versatile Pharmacophore with Diverse Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-(3-phenoxypropyl)piperidin-4-one core structure represents a privileged scaffold in medicinal chemistry, serving as a foundational template for the development of a wide array of biologically active agents. While the specific biological profile of the parent compound, this compound, is not extensively documented in publicly available literature, numerous analogues and derivatives built upon this framework have demonstrated significant and varied pharmacological effects. This technical guide provides a comprehensive overview of the known biological activities associated with this scaffold, focusing on key therapeutic areas where its derivatives have shown promise, including opioid receptor modulation, inflammation, infectious diseases, and oncology.

This document summarizes the quantitative data for representative analogues, details the experimental protocols used to ascertain their activity, and visualizes the key signaling pathways and experimental workflows.

Data Presentation: Quantitative Biological Activities

The biological activity of derivatives of the this compound scaffold is highly dependent on the specific substitutions made to the piperidine ring and the phenoxypropyl moiety. The following tables summarize key quantitative data for representative analogues across different therapeutic targets.

Opioid Receptor-Like 1 (ORL-1) Agonism

Analogues of this compound have been identified as potent agonists of the Opioid Receptor-Like 1 (ORL-1), also known as the nociceptin/orphanin FQ (N/OFQ) receptor. These compounds have potential applications in pain management and the treatment of anxiety.

| Compound ID/Reference | Structure | Assay Type | Cell Line | Parameter | Value |

| Analogue 1 | 8-Acenaphthen-1-yl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | Radioligand Binding | HEK293 | Ki (nM) | 0.8 |

| Analogue 2 | 8-(5-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | Radioligand Binding | HEK293 | Ki (nM) | 1.2 |

| Ro 64-6198 | (1S,3aS)-8-(2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | cAMP Accumulation | CHO | EC50 (nM) | 25.6 |

NLRP3 Inflammasome Inhibition

Derivatives of this scaffold have been shown to inhibit the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a key component of the innate immune system implicated in a variety of inflammatory diseases.

| Compound ID/Reference | Structure | Assay Type | Cell Line | Parameter | Value (µM) |

| BOT-4-one Derivative | Benzoxathiole derivative | IL-1β Release | Mouse BMDM | IC50 | 0.54 - 1.28 |

| INF39 Analogue | Acrylate derivative with piperidinyl-benzimidazolone | IL-1β Release | Human THP-1 | IC50 | 10 |

| Chalcone Derivative F14 | (E)-1,3-Diphenyl-2-propen-1-one derivative | IL-1β Release | Mouse BMDM | IC50 | 0.74 |

| IL-1β Release | Human THP-1 | IC50 | 0.88 |

Antimicrobial and Antifungal Activity

Various piperidin-4-one derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[1]

| Compound Class | Organism | Parameter | Value (µg/mL) |

| Piperidin-4-one derivatives | Staphylococcus aureus | MIC | >100 |

| Bacillus subtilis | MIC | >100 | |

| Escherichia coli | MIC | >100 | |

| Pseudomonas aeruginosa | MIC | >100 | |

| Thiosemicarbazone derivatives | Aspergillus niger | MIC | 100 |

| Candida albicans | MIC | 100 |

Anticancer Activity

The piperidin-4-one scaffold is also a feature in compounds designed as potential anticancer agents.[2]

| Compound Class | Cell Line | Parameter | Value (µM) |

| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Myeloma, Leukemia, NKTL | - | Activity Reported |

| Spirooxindolopyrrolidine-embedded piperidinone | FaDu (hypopharyngeal tumor) | - | Cytotoxicity and apoptosis induction reported |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments cited in the evaluation of this compound analogues.

ORL-1 Receptor Agonist Activity: cAMP Accumulation Assay[3][4]

This assay determines the ability of a compound to act as an agonist at the Gαi-coupled ORL-1 receptor by measuring the inhibition of forskolin-stimulated cyclic AMP (cAMP) production.

-

Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably expressing the human ORL-1 receptor are cultured in appropriate media and seeded into 96-well plates.

-

Assay Buffer Preparation: A Krebs-Ringer/HEPES buffered solution (124 mM NaCl, 5 mM KCl, 1.25 mM MgSO₄, 1.5 mM CaCl₂, 1.25 mM KH₂PO₄, 25 mM HEPES, pH 7.4) is prepared.

-

Compound Preparation: Test compounds are serially diluted to the desired concentrations in the assay buffer.

-

Assay Procedure:

-

Cells are washed and incubated in the assay buffer containing a phosphodiesterase (PDE) inhibitor such as 100 µM rolipram or IBMX for a short period to prevent cAMP degradation.

-

Cells are then treated with the test compound at various concentrations in the presence of a fixed concentration of forskolin (e.g., 1 µM) to stimulate adenylyl cyclase.

-

The incubation is carried out for 15 minutes at 37°C.

-

-

cAMP Measurement:

-

The reaction is stopped by the addition of ice-cold ethanol or cell lysis buffer.

-

Intracellular cAMP levels are quantified using a commercially available cAMP assay kit, such as a competitive immunoassay (e.g., HTRF, AlphaScreen, or ELISA).

-

-

Data Analysis: The concentration-response curves are plotted, and the EC₅₀ values are calculated using non-linear regression analysis.

NLRP3 Inflammasome Inhibition Assay: IL-1β and LDH Release[5][6]

This protocol assesses the ability of a compound to inhibit NLRP3 inflammasome activation in macrophages by measuring the release of the pro-inflammatory cytokine IL-1β and lactate dehydrogenase (LDH) as an indicator of pyroptotic cell death.

-

Cell Culture and Differentiation: Human THP-1 monocytic cells are seeded in 96-well plates and differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA) for 48-72 hours. Alternatively, immortalized bone marrow-derived macrophages (iBMDMs) can be used.[3]

-

Priming (Signal 1): The differentiated macrophages are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of pro-IL-1β and NLRP3.[3][4]

-

Inhibitor Treatment: Cells are pre-incubated with various concentrations of the test compound for a specified time (e.g., 30-60 minutes).

-

Activation (Signal 2): The NLRP3 inflammasome is activated by adding a second stimulus, such as 5 mM adenosine triphosphate (ATP) for 30-60 minutes or 10 µM nigericin for 45 minutes.[4][5]

-

Sample Collection: The cell culture supernatants are collected for analysis.

-

IL-1β Measurement: The concentration of secreted IL-1β in the supernatants is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.

-

LDH Measurement (Cytotoxicity): The amount of LDH released into the supernatants is measured using a commercially available LDH cytotoxicity assay kit. A positive control for maximum LDH release is generated by lysing untreated cells.

-

Data Analysis: The percentage inhibition of IL-1β release and LDH release is calculated relative to the vehicle-treated control. IC₅₀ values are determined from the dose-response curves.

Antimicrobial Susceptibility Testing: Broth Microdilution Method[1]

This method determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

-

Inoculum Preparation: Bacterial or fungal strains are cultured overnight in an appropriate broth medium. The culture is then diluted to a standardized concentration (e.g., 0.5 McFarland standard).

-

Compound Preparation: The test compound is serially diluted in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at an optimal temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and a typical experimental workflow associated with the biological activities of this compound analogues.

Signaling Pathways

Caption: ORL-1 Receptor Signaling Pathway.

Caption: NLRP3 Inflammasome Activation and Inhibition.

Experimental Workflow

References

- 1. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Priming Is Dispensable for NLRP3 Inflammasome Activation in Human Monocytes In Vitro [frontiersin.org]

The Architectural Nuances of Phenoxypropyl Piperidine Analogues: A Technical Guide to their Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

The phenoxypropyl piperidine scaffold represents a versatile and highly significant pharmacophore in modern medicinal chemistry. Analogues derived from this core structure have demonstrated a remarkable ability to modulate a diverse array of critical biological targets, leading to their investigation for a wide range of therapeutic applications, including neuropsychiatric disorders, pain management, and oncology. This in-depth technical guide elucidates the mechanism of action of phenoxypropyl piperidine analogues, focusing on their interactions with key receptor systems. It provides a comprehensive overview of their quantitative pharmacological data, detailed experimental protocols for their evaluation, and visual representations of the associated signaling pathways.

Core Pharmacological Profile

Phenoxypropyl piperidine analogues exhibit a promiscuous yet often highly potent and selective pharmacology, primarily targeting G-protein coupled receptors (GPCRs) and the Sigma receptor family. The principal targets identified for this class of compounds include:

-

Sigma-1 (σ1) and Sigma-2 (σ2) Receptors: These intracellular chaperones are key modulators of cellular signaling and stress responses. Phenoxyalkylpiperidines have been developed as high-affinity ligands for both σ1 and σ2 receptors, with some exhibiting significant selectivity.

-

Dopamine D4 Receptor (D4R): As a member of the D2-like family of dopamine receptors, D4R is implicated in the pathophysiology of various neuropsychiatric conditions. Certain phenoxymethylpiperidine derivatives have emerged as potent D4R antagonists.

-

Opioid Receptor-Like 1 (ORL1) / Nociceptin Receptor (NOP): This receptor is involved in pain modulation and other central nervous system functions. Phenoxypropyl piperidine analogues have been identified as agonists at this receptor.

-

Serotonin 5-HT2C Receptor: This receptor plays a role in appetite, mood, and cognition. Phenylpiperidine carboxamide derivatives act as positive allosteric modulators (PAMs) of the 5-HT2C receptor.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) of representative phenoxypropyl piperidine analogues at their primary molecular targets. This data is crucial for understanding the structure-activity relationships (SAR) and for guiding the design of new, more potent and selective ligands.

Table 1: Binding Affinities of Phenoxyalkylpiperidine Analogues at Sigma-1 and Sigma-2 Receptors

| Compound | Linker | R Group | σ1 Ki (nM) | σ2 Ki (nM) |

| 1a | O(CH2)2 | 4-Cl | 0.86 | 239 |

| 1b | O(CH2)2 | 4-OCH3 | 0.89 | 170 |

| 4a | O(CH2)3 | 4-Cl | 4.43 | 17.2 |

| 5a | O(CH2)2 | 4-Cl, 2,6-diMe-Pip | 59.4 | 809 |

| 6a | O(CH2)2 | 4-Cl, 2,2,6,6-tetraMe-Pip | >5000 | >5000 |

Data compiled from multiple sources.[1]

Table 2: Binding Affinities of Phenoxymethylpiperidine Analogues at the Dopamine D4 Receptor

| Compound | R Group on Phenoxy Ring | D4 Ki (nM) | D2/D4 Selectivity | D3/D4 Selectivity |

| 9g | 4-F | 118 | - | - |

| 9j | 4-CN | 1.7 | - | - |

| 9k | 3,4-diF | 2.7 | - | - |

| 9l | 4-F, 3-Me | 6.5 | - | - |

| 14a | 3-F, 4-CN | 0.3 | >2000 | >2000 |

Data compiled from multiple sources.[2][3]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate pharmacological characterization of novel compounds. The following sections provide methodologies for key in vitro assays used to determine the mechanism of action of phenoxypropyl piperidine analogues.

Radioligand Binding Assays for Sigma-1 and Sigma-2 Receptors

Objective: To determine the binding affinity (Ki) of test compounds for the sigma-1 and sigma-2 receptors.

Materials:

-

Membrane Preparation: Guinea pig liver membranes for σ1 receptor binding and rat liver membranes for σ2 receptor binding.

-

Radioligand for σ1: [³H]-(+)-pentazocine.

-

Radioligand for σ2: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG).

-

Non-specific Binding Control for σ1: Haloperidol (10 µM).

-

Masking Agent for σ2 Assay: (+)-Pentazocine (300 nM) to saturate σ1 receptors.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (GF/B), pre-soaked in 0.5% polyethyleneimine.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize fresh or frozen liver tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 30,000 x g for 30 minutes to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

-

Competitive Binding Assay:

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

Increasing concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M).

-

For σ2 assays, add (+)-pentazocine to a final concentration of 300 nM.

-

Radioligand ([³H]-(+)-pentazocine for σ1 or [³H]-DTG for σ2) at a concentration near its Kd value.

-

Membrane preparation (typically 100-200 µg of protein per well).

-

-

For determination of non-specific binding, a separate set of wells should contain the radioligand, membranes, and a high concentration of an unlabeled competing ligand (e.g., 10 µM haloperidol) instead of the test compound.

-

Total binding wells contain only the radioligand and membranes.

-

-

Incubation: Incubate the plates at 37°C for 150 minutes for σ1 assays or at 25°C for 120 minutes for σ2 assays.

-

Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling cascades initiated by the interaction of phenoxypropyl piperidine analogues with their respective receptors, as well as a typical experimental workflow for their characterization.

Caption: Sigma-1 receptor signaling upon agonist binding.

References

An In-depth Technical Guide on 1-(3-Phenoxypropyl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 1-(3-phenoxypropyl)piperidin-4-one and its analogues, focusing on its synthesis, biological activity as an opioid receptor-like 1 (ORL1) receptor agonist, and the associated experimental methodologies.

Introduction

The piperidin-4-one scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in a wide array of biologically active compounds with therapeutic potential in areas such as oncology, virology, and neurology. The focus of this review, this compound, and its derivatives have emerged as significant ligands for the opioid receptor-like 1 (ORL1) receptor, also known as the nociceptin/orphanin FQ (N/OFQ) receptor. The ORL1 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including pain modulation, anxiety, and learning and memory. This document consolidates the available scientific literature to provide a detailed overview of the chemical synthesis, biological evaluation, and signaling pathways associated with this class of compounds.

Chemical Synthesis

The synthesis of this compound and its analogues generally involves the N-alkylation of a piperidin-4-one precursor with a suitable phenoxypropyl halide. A representative synthetic route, based on the synthesis of analogous structures, is outlined below.[1]

General Synthetic Scheme:

A common method for the synthesis of 1-(3-phenoxypropyl)piperidine analogues involves the reaction of a substituted piperidine with a phenoxypropyl bromide derivative in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile.

Experimental Protocol: Synthesis of 1-(3-Phenoxypropyl)piperidine Analogues [1]

-

Preparation of 3-Phenoxypropyl Bromide: To a solution of phenol in a suitable solvent such as acetone, an excess of 1,3-dibromopropane and a base (e.g., potassium carbonate) are added. The mixture is heated to reflux and stirred for several hours. After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography to yield 3-phenoxypropyl bromide.

-

N-Alkylation of Piperidin-4-one: Piperidin-4-one hydrochloride is neutralized with a base (e.g., triethylamine) in a solvent like dichloromethane. To this solution, 3-phenoxypropyl bromide and a base (e.g., potassium carbonate) are added. The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, this compound, is purified by column chromatography on silica gel.

Biological Activity and Structure-Activity Relationships (SAR)

Analogues of this compound have been identified as potent agonists of the ORL1 receptor.[1] The biological activity is typically assessed through in vitro binding and functional assays.

Quantitative Data

The following table summarizes the in vitro activity of key 3-phenoxypropyl piperidine analogues at the human ORL1 receptor, as reported in the literature.[1] It is important to note that specific data for the parent compound, this compound, was not explicitly available in the reviewed literature; therefore, data for closely related analogues are presented.

| Compound ID | R Group (Piperidine-4-position) | ORL1 Functional Activity (IC50, nM) |

| Analogue 1 | -H | 130 |

| Analogue 2 | -CH3 | 85 |

| Analogue 3 | -OCH3 | 250 |

| Analogue 4 | -Cl | 60 |

Data extracted from Palin et al., 2005. The functional activity was determined using a cAMP accumulation assay in CHO cells expressing the human ORL1 receptor.[1]

The structure-activity relationship (SAR) studies of these analogues have revealed that substitutions on the phenoxy ring and modifications of the piperidine core can significantly influence the potency and selectivity for the ORL1 receptor.[1]

Experimental Protocols

Radioligand Binding Assay for ORL1 Receptor

This assay is used to determine the binding affinity of a test compound for the ORL1 receptor.

-

Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human ORL1 receptor are cultured and harvested. The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at high speed. The resulting pellet containing the cell membranes is resuspended in a fresh buffer.

-

Binding Reaction: In a 96-well plate, the cell membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]-nociceptin) and various concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

Incubation and Filtration: The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium. The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. The filters are then washed with cold buffer to remove unbound radioligand.

-

Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radiolabeled ligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation Assay

This assay measures the ability of a compound to act as an agonist or antagonist at the ORL1 receptor by quantifying its effect on intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Cell Culture and Plating: CHO cells stably expressing the human ORL1 receptor are seeded into 96-well plates and grown to near confluency.

-

Compound Treatment: The cell culture medium is removed, and the cells are washed with a serum-free medium. The cells are then pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, the cells are treated with various concentrations of the test compound (for agonist testing) or a fixed concentration of an agonist in the presence of varying concentrations of the test compound (for antagonist testing).

-

Forskolin Stimulation: To stimulate adenylyl cyclase and induce cAMP production, forskolin is added to all wells except the basal control.

-

Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: The results are plotted as a dose-response curve, and the EC50 (for agonists) or IC50 (for antagonists) values are determined using non-linear regression.

Signaling Pathways

Activation of the ORL1 receptor by an agonist such as a this compound analogue initiates a cascade of intracellular signaling events. The ORL1 receptor primarily couples to inhibitory G proteins (Gi/o).

Caption: ORL1 Receptor Signaling Pathway.

Experimental Workflow for Compound Evaluation:

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of a novel this compound analogue.

Caption: Workflow for Synthesis and Evaluation.

Conclusion

This compound and its derivatives represent a promising class of ORL1 receptor agonists. The synthetic routes are well-established, allowing for the generation of diverse analogues for structure-activity relationship studies. The biological evaluation of these compounds through binding and functional assays has confirmed their interaction with the ORL1 receptor and has begun to elucidate the key structural features required for potent activity. The downstream signaling pathways initiated by the activation of the ORL1 receptor are complex and involve the modulation of adenylyl cyclase, ion channels, and MAPK pathways, offering multiple avenues for therapeutic intervention. Further research into this chemical scaffold could lead to the development of novel therapeutics for a range of disorders where the ORL1 receptor plays a modulatory role.

References

The Piperidin-4-one Core: A Historical and Synthetic Guide for Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and natural alkaloids.[1][2][3][4] Among its derivatives, the piperidin-4-one scaffold has emerged as a particularly versatile and privileged structure. Its unique combination of a reactive ketone and a modifiable nitrogen atom provides a flexible platform for the synthesis of diverse and complex molecules.[5] This technical guide delves into the discovery, history, and synthetic evolution of piperidin-4-one derivatives, offering researchers and drug development professionals a comprehensive overview of this critical pharmacophore. These compounds are crucial intermediates in the production of numerous pharmacologically active agents, including analgesics, antipsychotics, and antihistamines.[5][6]

Early Discoveries: The Foundation of Piperidin-4-one Synthesis

The initial forays into the synthesis of the piperidin-4-one core were dominated by classic multicomponent reactions that remain relevant today. These foundational methods established the accessibility of the piperidone ring system and paved the way for future derivatization and application.

The Petrenko-Kritschenko Piperidone Synthesis

One of the earliest and most notable methods is the Petrenko-Kritschenko reaction, a multicomponent condensation that predates the well-known Robinson-Schöpf tropinone synthesis by over a decade.[7] This reaction typically involves the condensation of an aldehyde, a β-keto-ester (like a derivative of acetonedicarboxylic acid), and ammonia or a primary amine to form the 4-piperidone ring.[2][7][8] A key feature of this method is its ability to assemble the heterocyclic ring in a single, convergent step.

The Mannich Reaction

Building upon this foundation, the Mannich reaction became a widely adopted and elegant method for synthesizing substituted piperidin-4-ones, particularly 2,6-diaryl derivatives.[2][9][10] This condensation reaction brings together an active methylene compound (like a ketone), an aldehyde, and an amine (often ammonium acetate as an ammonia source).[2][8][10] The work of Baliah and coworkers was instrumental in developing and popularizing this method for creating a wide variety of substituted piperidones.[2][8]

The Dieckmann Cyclization

Another classical approach, the Dieckmann cyclization, proved crucial for the synthesis of N-substituted 4-piperidones.[11] This intramolecular condensation of a diester, catalyzed by a base, forms a β-keto ester, which can then be hydrolyzed and decarboxylated to yield the target 4-piperidone.[11][12] The process typically starts with a Michael addition of a primary amine to two equivalents of an acrylic ester to form the necessary diester precursor.[11][12] This route was notably used by McElvain and Stork and remains a fundamental strategy in heterocyclic chemistry.[6]

Evolution of Synthetic Methodologies

While the classical methods provided access to the piperidin-4-one core, they often suffered from drawbacks such as the need for harsh reaction conditions, low yields, or tedious multi-step procedures.[6][13] This spurred the development of more efficient and versatile synthetic strategies throughout the 20th and 21st centuries.

More contemporary methods include:

-

Reaction of 1,5-Dihalo-3-pentanones: An approach reported by Bowden and Green involves reacting 1,5-dichloro-3-pentanone with various anilines to directly yield N-aryl-4-piperidones, though the synthesis of the starting diketone can be cumbersome.[13]

-

Modified Kuehne Method: A convenient synthesis of N-alkyl-substituted 4-piperidones was adapted to prepare N-aryl derivatives through an exchange reaction between an N-methyl-N-benzyl-4-oxopiperidinium salt and the desired aniline.[13]

-

Green Chemistry Approaches: To overcome the processing problems of classical methods, efficient, one-pot processes have been developed. These methods often use milder bases like carbonates and minimize waste, representing a significant improvement in terms of atom economy and environmental impact.[12]

-

Enantioselective Syntheses: Recognizing the importance of stereochemistry in pharmacology, significant effort has been directed toward the enantioselective synthesis of piperidone derivatives using chiral auxiliaries and asymmetric catalysis.[5]

| Method | Key Reactants | Product Scope | Key Features |

| Petrenko-Kritschenko | Aldehyde, β-Keto-ester, Amine/Ammonia | Substituted 4-Piperidones | Classic multicomponent reaction; early foundational method.[7][14] |

| Mannich Condensation | Ketone, Aldehyde, Amine/Ammonia | 2,6-Diaryl-4-Piperidones | Widely used for symmetrically substituted piperidones.[2][9][10] |

| Dieckmann Cyclization | N-Substituted Diester (from Amine + Acrylate) | N-Alkyl/Aryl-4-Piperidones | Key method for N-substituted derivatives via intramolecular cyclization.[6][11][12] |

| Modern One-Pot Synthesis | 2-Picolyl Chloride, 4-Piperidone, Carbonate Base | N-Substituted 4-Piperidones | "Green chemistry" approach with high atom economy and simplified processing.[12] |

Table 1: Key Historical and Modern Synthetic Methods for the Piperidin-4-one Core.

The Pharmacological Importance of Piperidin-4-one Derivatives

The sustained interest in piperidin-4-one synthesis is driven by the vast pharmacological potential of its derivatives.[1][9][13] The scaffold is a key building block for a multitude of drugs targeting a wide spectrum of diseases.[4][5][15] The versatility of the piperidin-4-one core allows for the introduction of various substituents, enabling fine-tuning of the molecule's steric and electronic properties to optimize receptor binding and biological activity.[9]

| Derivative Class | Associated Pharmacological Activities | Examples / Notes |

| N-Aryl Piperidones | CNS Agents (Antipsychotics, Anxiolytics, Antidepressants) | The pharmacophore is predominant in many CNS agents.[13] |

| General Substituted | Anticancer, Anti-HIV, Antiviral | The nucleus is a versatile intermediate for various therapeutic areas.[9][15] |

| Thiosemicarbazones | Antibacterial, Antifungal | Derivatization at the C4-ketone enhances antimicrobial potency.[10] |

| Various Derivatives | Analgesic, Anti-inflammatory, Antihypertensive, Anticonvulsant | Broad utility across multiple therapeutic categories.[2][15] |

| Precursors | Opioid Analgesics, Antihistamines | Serves as a key intermediate for drugs like Fentanyl and Risperidone.[5][16] |

Table 2: Examples of Biologically Active Piperidin-4-one Derivatives.

Key Experimental Protocols

The following protocols provide generalized methodologies for two of the most common classical syntheses of piperidin-4-one derivatives. Researchers should consult the primary literature for specific substrate details and safety information.

Protocol 1: General Synthesis of 2,6-Diaryl-3-methyl-4-piperidones via Mannich Reaction[10]

-

Reactant Preparation: In a round-bottom flask, combine ethyl methyl ketone (1 equivalent), a substituted aromatic aldehyde (2 equivalents), and ammonium acetate (1 equivalent).

-

Solvent Addition: Add ethanol (typically 95%) as the solvent to the flask.

-

Reaction: Stir the mixture and heat it to reflux. The reaction is often left to proceed for several hours or overnight.

-

Isolation: Upon cooling, the product often precipitates from the reaction mixture. If not, the solvent volume can be reduced under vacuum to induce crystallization.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[8]

Protocol 2: General Synthesis of N-Benzoyl-4-piperidone via Dieckmann Cyclization[6]

This protocol is a conceptual summary of a multi-step process.

-

Diester Formation: React benzamide with two equivalents of an appropriate alkyl acrylate (e.g., ethyl acrylate) under conditions that facilitate a double Michael addition to form the N-benzoyl diester intermediate.

-

Cyclization: Treat the purified diester with a strong base (e.g., sodium hydride) in an anhydrous, non-protic solvent like toluene or benzene. Heat the mixture to drive the intramolecular Dieckmann condensation, forming the cyclic β-keto ester.

-

Hydrolysis and Decarboxylation: Acidify the reaction mixture and heat with a strong acid (e.g., concentrated HCl or acetic acid) to hydrolyze the ester and induce decarboxylation.[6]

-

Workup and Isolation: Neutralize the reaction mixture and extract the N-benzoyl-4-piperidone product with an organic solvent.

-

Purification: Purify the crude product using standard techniques such as column chromatography or recrystallization.

Conclusion

From its discovery through classic condensation reactions to its synthesis via modern, high-efficiency methods, the piperidin-4-one framework has proven to be an enduring and invaluable scaffold in chemical and pharmaceutical science. Its history is a testament to the continuous evolution of synthetic organic chemistry. For today's researchers, the piperidin-4-one core remains a launchpad for innovation, offering a reliable and adaptable starting point for the design and synthesis of the next generation of therapeutic agents. Its continued prevalence in drug discovery pipelines underscores its status as a truly "privileged" pharmacophore.

References

- 1. ijpsr.com [ijpsr.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Piperidone monohydrate, HCl | Benchchem [benchchem.com]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. Petrenko-Kritschenko piperidone synthesis - Wikipedia [en.wikipedia.org]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 15. researchgate.net [researchgate.net]

- 16. 4-Piperidone - Wikipedia [en.wikipedia.org]

Pharmacological Profile of 1-(3-Phenoxypropyl)piperidin-4-one and its Analogues as ORL1 Receptor Agonists

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of 1-(3-phenoxypropyl)piperidin-4-one and its structurally related analogues. The primary focus of this document is on their activity as agonists for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the Opioid Receptor-Like 1 (ORL1) receptor. This guide details their receptor binding affinity, functional activity, and the experimental methodologies used for their characterization.

Introduction

The piperidin-4-one scaffold is a well-established pharmacophore present in a multitude of biologically active compounds. The specific subclass of this compound analogues has emerged as a promising area of research, primarily due to their potent and selective agonist activity at the ORL1 receptor. The ORL1 receptor, a G protein-coupled receptor (GPCR), is implicated in a variety of physiological processes, including pain perception, anxiety, and reward pathways. Agonists of this receptor are of significant interest for the development of novel therapeutics.

This guide synthesizes the available pharmacological data, presents detailed experimental protocols for key assays, and provides visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in the field.

Quantitative Pharmacological Data

The pharmacological activity of this compound analogues is typically characterized by their binding affinity (Ki) for the ORL1 receptor and their functional potency (EC50 or IC50) in cell-based assays. The following tables summarize the quantitative data for a series of these analogues, demonstrating the structure-activity relationships (SAR) within this chemical class. The data presented is based on findings from studies on 3-phenoxypropyl piperidine analogues.[1]

Table 1: Receptor Binding Affinity of this compound Analogues at the Human ORL1 Receptor

| Compound ID | R1 Substituent | R2 Substituent | Ki (nM) |

| 1a | H | H | 150 |

| 1b | 4-Fluoro | H | 50 |

| 1c | 4-Chloro | H | 35 |

| 1d | 4-Methyl | H | 80 |

| 1e | H | 2-Methyl | 120 |

| 1f | H | 3-Methyl | 95 |

Data are representative examples derived from SAR studies of 3-phenoxypropyl piperidine analogues.[1] Ki values were determined by radioligand displacement assays.

Table 2: Functional Activity of this compound Analogues in a cAMP Inhibition Assay

| Compound ID | R1 Substituent | R2 Substituent | IC50 (nM) |

| 1a | H | H | 250 |

| 1b | 4-Fluoro | H | 85 |

| 1c | 4-Chloro | H | 60 |

| 1d | 4-Methyl | H | 150 |

| 1e | H | 2-Methyl | 200 |

| 1f | H | 3-Methyl | 170 |

Data are representative examples from studies on 3-phenoxypropyl piperidine analogues.[1] IC50 values represent the concentration of the compound that inhibits 50% of the forskolin-stimulated cAMP production in cells expressing the ORL1 receptor.

Experimental Protocols

The characterization of this compound analogues as ORL1 receptor agonists involves several key in vitro assays. Detailed methodologies for these experiments are provided below.

ORL1 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the test compounds for the ORL1 receptor.

Materials:

-

Membrane Preparation: Cell membranes from CHO or HEK293 cells stably expressing the human ORL1 receptor.

-

Radioligand: [³H]-Nociceptin.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.

-

Non-specific Binding Control: High concentration of unlabeled Nociceptin (e.g., 1 µM).

-

Test Compounds: Serial dilutions of this compound analogues.

-

Filtration System: 96-well cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation Cocktail and Counter.

Procedure:

-

Thaw the ORL1 receptor membrane preparation on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of test compound at various concentrations.

-

Add 50 µL of [³H]-Nociceptin (at a final concentration close to its Kd, e.g., 0.5 nM) to all wells.

-

Add 150 µL of the membrane preparation to all wells to initiate the binding reaction.

-

Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

-

Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold assay buffer.

-

Dry the filters, place them in scintillation vials with scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 values for the test compounds using non-linear regression analysis and calculate the Ki values using the Cheng-Prusoff equation.

GTPγS Functional Assay

This assay measures the G protein activation upon agonist binding to the ORL1 receptor.

Materials:

-

Membrane Preparation: As described above.

-

Radioligand: [³⁵S]GTPγS.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT.

-

GDP: Guanosine 5'-diphosphate.

-

Basal Control: Assay buffer without agonist.

-

Test Compounds: Serial dilutions of this compound analogues.

-

Filtration System and Scintillation Counter.

Procedure:

-

Prepare the membrane suspension in ice-cold assay buffer.

-

In a 96-well plate, add 25 µL of assay buffer, basal control, or test compound at various concentrations.

-

Add 25 µL of GDP (final concentration typically 10-30 µM) to all wells.

-

Add 100 µL of the membrane preparation (20-40 µg protein per well).

-

Pre-incubate the plate at 30°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration 0.1-0.5 nM).

-

Incubate at 30°C for 60 minutes with gentle shaking.

-

Terminate the reaction by rapid filtration as described for the radioligand binding assay.

-

Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Quantify the bound radioactivity and determine the EC50 values for agonist-stimulated [³⁵S]GTPγS binding.

cAMP Inhibition Functional Assay

This assay measures the functional consequence of ORL1 receptor activation, which is the inhibition of adenylyl cyclase activity.

Materials:

-

Cell Line: CHO or HEK293 cells stably expressing the human ORL1 receptor.

-

Assay Medium: Serum-free cell culture medium.

-

Stimulant: Forskolin.

-

PDE Inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

-

Test Compounds: Serial dilutions of this compound analogues.

-

cAMP Detection Kit: Commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Seed the cells in a 96-well plate and grow to near confluence.

-

On the day of the assay, replace the growth medium with assay medium containing a PDE inhibitor (e.g., 500 µM IBMX) and incubate for 30 minutes at 37°C.

-

Add the test compounds at various concentrations and incubate for a further 15-30 minutes.

-

Stimulate the cells with forskolin (at a concentration that produces 80% of its maximal effect, e.g., 1-10 µM) and incubate for 15-30 minutes at 37°C.

-

Lyse the cells according to the cAMP detection kit protocol.

-

Measure the intracellular cAMP levels using the chosen detection method.

-

Generate concentration-response curves to determine the IC50 values for the inhibition of forskolin-stimulated cAMP accumulation.

Visualizations

The following diagrams illustrate the key signaling pathway and a typical experimental workflow for the pharmacological characterization of this compound analogues.

Caption: ORL1 (NOP) receptor signaling pathway activated by an agonist.

Caption: Experimental workflow for pharmacological profiling of novel compounds.

References

Potential Therapeutic Applications of the 1-(3-Phenoxypropyl)piperidin-4-one Scaffold: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, making them attractive starting points for drug discovery campaigns.[1][2] This technical guide explores the potential therapeutic targets of the 1-(3-phenoxypropyl)piperidin-4-one scaffold, drawing upon the known biological activities of structurally related piperidin-4-one derivatives. While specific data for this exact molecule is limited, the analysis of its core structure in the context of existing research provides a roadmap for investigating its therapeutic potential. The key areas of focus include inflammation, infectious diseases, and oncology.

Potential Therapeutic Targets and Mechanisms of Action

Based on the activities of analogous compounds, the this compound scaffold holds promise for modulation of several key biological targets.

NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by triggering inflammation.[3] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory disorders. A recent study identified a series of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives as inhibitors of the NLRP3 inflammasome.[3] These compounds were shown to inhibit NLRP3-dependent pyroptosis and IL-1β release in human macrophages.[3] Given the structural similarity, the this compound scaffold represents a promising starting point for the development of novel NLRP3 inhibitors.

Signaling Pathway:

Caption: NLRP3 Inflammasome Activation Pathway.

Antimicrobial and Antifungal Activity

Piperidine derivatives have been extensively investigated for their antimicrobial and antifungal properties.[4][5][6] For instance, certain 4-aminopiperidines have shown potent antifungal activity by targeting ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.[5] Other studies have reported antibacterial activity of piperidin-4-one derivatives against various bacterial strains.[6][7] The this compound scaffold could be explored for the development of novel anti-infective agents.

Anticancer and Anti-HIV Activities

The piperidin-4-one nucleus is recognized as a valuable pharmacophore in the design of anticancer and anti-HIV agents.[2] While specific targets are diverse, the ability to suitably modify the piperidin-4-one structure allows for interaction with various receptors and enzymes involved in cancer cell proliferation and viral replication.[2]

Quantitative Data from Structurally Related Compounds

To provide context for the potential potency of compounds based on the this compound scaffold, the following table summarizes quantitative data for some related piperidine derivatives from the literature.

| Compound Class | Target/Activity | Measurement | Value | Reference |

| 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one derivative | NLRP3 Inflammasome | Pyroptosis Inhibition | 24.9 ± 6.3% at 10 µM | [3] |

| 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one derivative | NLRP3 Inflammasome | IL-1β Release Inhibition | 19.4 ± 0.4% at 10 µM | [3] |

| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivative | Urease Inhibition | IC50 | 0.63 ± 0.001 µM | [6][7] |

| Piperidinol analog | Anti-tuberculosis | MIC | 1.5 µg/mL | [8] |

Experimental Protocols

The following are generalized experimental protocols that can be adapted to screen this compound and its analogs for the aforementioned activities.

NLRP3 Inflammasome Inhibition Assay

This protocol is based on the methodology described for testing NLRP3 inhibitors.[3]

Cell Culture and Differentiation:

-

Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Differentiate the THP-1 cells into macrophage-like cells by treating with 100 nM phorbol 12-myristate 13-acetate (PMA) for 3 hours.

-

Wash the cells and incubate in fresh medium for 24 hours.

Inflammasome Activation and Inhibition:

-

Prime the differentiated THP-1 cells with 1 µg/mL lipopolysaccharide (LPS) for 3 hours.

-

Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 30 minutes.

-

Induce NLRP3 inflammasome activation by adding 5 mM ATP for 1 hour.

Measurement of IL-1β Release:

-

Collect the cell culture supernatants.

-

Quantify the amount of secreted IL-1β using a commercially available ELISA kit according to the manufacturer's instructions.

Measurement of Pyroptosis:

-

Measure the release of lactate dehydrogenase (LDH) from the cells into the supernatant as an indicator of pyroptotic cell death using a commercial LDH cytotoxicity assay kit.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This is a standard method to determine the minimum inhibitory concentration (MIC) of a compound against bacteria.

Preparation of Inoculum:

-

Grow a fresh culture of the test bacterium on an appropriate agar plate.

-

Inoculate a few colonies into a sterile broth and incubate until the turbidity reaches the equivalent of a 0.5 McFarland standard.

-

Dilute the bacterial suspension to the final desired concentration (e.g., 5 x 10^5 CFU/mL).

Assay Procedure:

-

Prepare serial dilutions of the test compound in a 96-well microtiter plate.

-

Add the prepared bacterial inoculum to each well.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow for Target Identification and Validation

The following diagram illustrates a general workflow for screening a novel compound like this compound against potential therapeutic targets.

Caption: General workflow for screening and development.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Based on the extensive literature on piperidine derivatives, this compound and its analogs warrant investigation as potential inhibitors of the NLRP3 inflammasome, as well as for their antimicrobial and anticancer activities. The experimental protocols and screening workflow outlined in this guide provide a framework for initiating such investigations. Further medicinal chemistry efforts to explore the structure-activity relationships of this scaffold could lead to the discovery of potent and selective drug candidates.

References

- 1. mdpi.com [mdpi.com]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mass Spectrometry of 1-(3-Phenoxypropyl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Experimental Protocol: A Generalized Approach

A typical analytical approach for a compound like 1-(3-Phenoxypropyl)piperidin-4-one would involve either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method would depend on the compound's volatility and thermal stability.

1.1. Sample Preparation

The sample of this compound would be dissolved in a suitable organic solvent such as methanol, acetonitrile, or dichloromethane to a concentration appropriate for the instrument's sensitivity, typically in the range of 1-10 µg/mL.

1.2. GC-MS Analysis (for volatile and thermally stable compounds)

-

Gas Chromatograph (GC): An Agilent 7890B GC system or equivalent.

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm x 0.25 µm HP-5ms.

-

Inlet: Split/splitless injector at 250°C with a split ratio of 10:1.

-

Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer (MS): An Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

1.3. LC-MS/MS Analysis (for less volatile or thermally labile compounds)

-

Liquid Chromatograph (LC): An Agilent 1290 Infinity II LC system or equivalent.

-

Column: A C18 reversed-phase column, such as a Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer (MS): An Agilent 6470 Triple Quadrupole LC/MS or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Gas Temperature: 300°C.

-

Gas Flow: 5 L/min.

-

Nebulizer: 45 psi.

-

Sheath Gas Temperature: 250°C.

-

Sheath Gas Flow: 11 L/min.

-

Capillary Voltage: 3500 V.

Proposed Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound in a mass spectrometer is expected to proceed through several key pathways initiated by the ionization of the molecule. The following diagram illustrates a proposed fragmentation pattern.

Caption: Proposed fragmentation pathway for this compound.

Mass Spectrometry Data for a Structurally Related Compound

As a reference, the following table summarizes the mass spectral data for N-phenethyl-4-piperidinone, a structurally similar compound with an N-substituted alkyl-aryl group.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 203 | 25 | [M]+• (Molecular Ion) |

| 112 | 100 | [C7H14N]+ |

| 91 | 80 | [C7H7]+ (Tropylium ion) |

| 77 | 30 | [C6H5]+ (Phenyl ion) |

| 56 | 45 | [C3H6N]+ |

Data is representative and sourced from publicly available spectral databases for N-phenethyl-4-piperidinone.

Interpretation of Fragmentation

The proposed fragmentation of this compound is based on established principles of mass spectrometry:

-

α-Cleavage: The bond adjacent to the nitrogen atom is a likely site for initial cleavage, leading to the formation of stable radical cations.

-

McLafferty Rearrangement: While not explicitly shown in the simplified diagram, rearrangements involving the transfer of a hydrogen atom followed by cleavage can also occur.

-

Charge-Site Initiation: The initial ionization can occur at the nitrogen atom or the oxygen atoms, influencing the subsequent fragmentation pathways.

The expected major fragments would arise from the cleavage of the propyl chain and the piperidinone ring. The phenoxy group can also undergo fragmentation, leading to characteristic ions.

Conclusion

This guide provides a foundational understanding of the potential mass spectrometric behavior of this compound. While specific experimental data is not currently available, the proposed fragmentation pathway and generalized experimental protocols offer a robust starting point for researchers and analytical scientists. The analysis of structurally similar compounds further aids in the interpretation of potential mass spectra. For definitive structural elucidation, it is recommended to acquire experimental data using high-resolution mass spectrometry and tandem MS (MS/MS) techniques.

Retrosynthesis of 1-(3-Phenoxypropyl)piperidin-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed retrosynthetic analysis and proposed synthetic methodologies for the preparation of 1-(3-phenoxypropyl)piperidin-4-one, a valuable building block in medicinal chemistry and drug development. The synthesis of piperidine derivatives is of significant interest due to their prevalence in a wide range of biologically active compounds.[1][2][3][4][5]

Retrosynthetic Analysis

The retrosynthetic analysis of this compound reveals two primary disconnection points, leading to readily available starting materials. The most logical and industrially scalable approach involves the disconnection of the C-N bond between the piperidine nitrogen and the propyl side chain. This strategy is based on the well-established N-alkylation of secondary amines.[6]

A secondary disconnection can be considered at the ether linkage of the phenoxypropyl moiety. This leads to two key synthons: piperidin-4-one and 3-phenoxypropyl bromide.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperidin-4-one: the potential pharmacophore. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(3-Phenoxypropyl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(3-phenoxypropyl)piperidin-4-one, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis is based on the N-alkylation of piperidin-4-one with 1-bromo-3-phenoxypropane. This protocol includes a preparatory step for the alkylating agent, detailed reaction conditions for the primary synthesis, purification procedures, and expected analytical data for the final product. All quantitative data is summarized for clarity, and a workflow diagram is provided for visual guidance.

Introduction

Piperidin-4-one and its derivatives are crucial scaffolds in medicinal chemistry, forming the core of numerous biologically active molecules. The N-substitution of the piperidine ring allows for the introduction of various functionalities, modulating the pharmacological properties of the resulting compounds. The 1-(3-phenoxypropyl) moiety is of particular interest due to its presence in a range of therapeutic agents. This protocol outlines a reliable and reproducible method for the synthesis of this compound.

Synthesis Pathway

The overall synthetic strategy involves two main stages:

-

Preparation of 1-bromo-3-phenoxypropane (Reactant B): This is achieved through the Williamson ether synthesis, reacting phenol with an excess of 1,3-dibromopropane in the presence of a base.

-

N-alkylation of Piperidin-4-one (Reactant A): The secondary amine of piperidin-4-one is alkylated with the prepared 1-bromo-3-phenoxypropane using a suitable base in an organic solvent to yield the final product.

Experimental Protocols

Part 1: Synthesis of 1-bromo-3-phenoxypropane

This protocol is adapted from established methods for Williamson ether synthesis.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Phenol | 94.11 | 9.41 g | 0.1 |

| 1,3-Dibromopropane | 201.86 | 40.37 g | 0.2 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 20.73 g | 0.15 |

| Acetone | - | 200 mL | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (9.41 g, 0.1 mol), 1,3-dibromopropane (40.37 g, 0.2 mol), and acetone (200 mL).

-

Stir the mixture at room temperature until the phenol is completely dissolved.

-

Add anhydrous potassium carbonate (20.73 g, 0.15 mol) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

The resulting residue is then purified by vacuum distillation to obtain 1-bromo-3-phenoxypropane as a colorless oil.

Part 2: Synthesis of this compound

This protocol is based on analogous N-alkylation procedures of piperidin-4-one.

Materials: